4-Chloro-7-methoxyquinazolin-6-yl acetate

Description

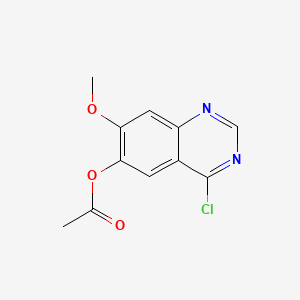

4-Chloro-7-methoxyquinazolin-6-yl acetate (CAS: 230955-75-6) is a substituted quinazoline derivative with the molecular formula C₁₁H₉ClN₂O₃ and a molecular weight of 252.65 g/mol . It features a chlorine atom at position 4, a methoxy group at position 7, and an acetylated hydroxyl group at position 6 (Fig. 1). This compound is primarily utilized as a key intermediate in synthesizing tyrosine kinase inhibitors (TKIs), such as gefitinib, erlotinib, and lapatinib derivatives, which target epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) pathways .

The synthesis involves chlorination of 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate with phosphoryl chloride (POCl₃) in the presence of N,N-diethylaniline, yielding high purity (>99%) product . Its acetyl group enhances reactivity, facilitating nucleophilic substitution at the C4 position with amines or other nucleophiles under reflux conditions in isopropyl alcohol (i-PrOH) .

Propriétés

IUPAC Name |

(4-chloro-7-methoxyquinazolin-6-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-6(15)17-10-3-7-8(4-9(10)16-2)13-5-14-11(7)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBHHSJRPOSFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230955-75-6 | |

| Record name | 4-Chloro-7-methoxyquinazolin-6-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Procedure

The most widely reported method involves a two-step process starting from 6-hydroxy-7-methoxyquinazolin-4(1H)-one. Step 1 employs acetylation using acetic anhydride in the presence of pyridine as a catalyst. Under reflux conditions (100°C, 2 hours), the hydroxyl group at position 6 is acetylated, yielding 6-acetoxy-7-methoxyquinazolin-4(1H)-one. Step 2 involves chlorination using thionyl chloride (SOCl₂) and dimethylformamide (DMF) as a catalyst. Heating the intermediate in SOCl₂ at 100°C for 3 hours replaces the 4-position oxygen with chlorine, forming the target compound.

Key Reaction Conditions:

| Parameter | Step 1 (Acetylation) | Step 2 (Chlorination) |

|---|---|---|

| Reagents | Acetic anhydride, pyridine | Thionyl chloride, DMF |

| Temperature | 100°C | 100°C |

| Time | 2 hours | 3 hours |

| Yield | 85% | 93% (overall 79%) |

This method achieves a combined yield of 79% over two steps, with purity confirmed via -NMR and mass spectrometry. The use of DMF accelerates chlorination by stabilizing reactive intermediates, while pyridine neutralizes HCl generated during acetylation.

Phosphoryl Trichloride-Mediated Chlorination

Methodology and Optimization

An alternative route utilizes phosphoryl trichloride (POCl₃) to chlorinate 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate. Refluxing the starting material in POCl₃ for 3 hours directly introduces chlorine at position 4, bypassing the need for prior acetylation. This one-pot reaction simplifies purification, as excess POCl₃ is removed under reduced pressure, and the product is isolated via aqueous workup.

Reaction Profile:

| Parameter | Value |

|---|---|

| Reagent | POCl₃ |

| Temperature | Reflux (110–120°C) |

| Time | 3 hours |

| Yield | 65% |

While this method offers procedural simplicity, the lower yield (65%) compared to the two-step approach may stem from side reactions involving the acetate group. -NMR analysis confirms the retention of the methoxy and acetate substituents, with a singlet at δ 2.40 ppm corresponding to the acetyl methyl group.

Industrial-Scale Synthesis and Process Optimization

Scalability Challenges and Solutions

Industrial production of this compound prioritizes cost-efficiency and reproducibility. The two-step acetylation-chlorination route is preferred for its higher yield, though it requires stringent control over reaction parameters:

-

Acetylation : Large-scale reactors use jacketed vessels to maintain 100°C, with acetic anhydride added incrementally to prevent exothermic runaway.

-

Chlorination : Continuous distillation units recover excess thionyl chloride, reducing waste and operational costs.

Purification typically involves recrystallization from ethanol-water mixtures, achieving >99% purity as verified by HPLC.

Comparative Analysis of Synthetic Routes

Yield and Purity Trade-offs

The table below contrasts the two primary methods:

Strategic Recommendations

-

Lab-scale synthesis : The POCl₃ method offers simplicity for small batches despite lower yields.

-

Industrial production : The two-step route balances yield and scalability, though it necessitates robust safety protocols for SOCl₂ handling.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-7-methoxyquinazolin-6-yl acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The acetate group can be hydrolyzed to yield 4-chloro-7-methoxyquinazolin-6-ol.

Oxidation and Reduction: The compound can undergo oxidation to form quinazoline derivatives or reduction to form dihydroquinazoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Various substituted quinazoline derivatives.

Hydrolysis: 4-chloro-7-methoxyquinazolin-6-ol.

Oxidation and Reduction: Quinazoline and dihydroquinazoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

4-Chloro-7-methoxyquinazolin-6-yl acetate serves as an intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting cancer. Research indicates that derivatives of this compound can inhibit the epidermal growth factor receptor (EGFR), a common target in non-small-cell lung cancer therapies. In one study, derivatives exhibited up to 99% inhibition of EGFR at a concentration of 10 µM, highlighting their potential as effective anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In agar diffusion tests, it demonstrated significant inhibition against various bacterial strains, suggesting its potential as an antibacterial agent.

Material Science

Organic Semiconductors and LEDs

In material science, this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices. The compound's ability to act as a charge carrier enhances the efficiency of these devices.

Biological Research

Enzyme Inhibition Studies

The compound is employed in biological research to study enzyme inhibition and receptor binding. It interacts with specific molecular targets, potentially inhibiting enzyme activity by binding to active or allosteric sites. This mechanism can provide insights into the biochemical pathways involved in various diseases.

Industrial Applications

Dyes and Pigments

In industrial settings, this compound is used in the synthesis of dyes and pigments. Its chemical structure allows for the production of vibrant colors used in textiles and coatings.

Study on Kinase Inhibition

A detailed investigation into the structure-activity relationship (SAR) of quinazoline derivatives indicated that specific substitutions could enhance selectivity and potency against kinases such as EGFR. The study demonstrated that modifications to the compound could lead to improved therapeutic agents for cancer treatment .

Antimicrobial Evaluation

Another study assessed the antimicrobial efficacy of this compound against multiple bacterial strains, revealing significant inhibition zones in agar diffusion tests. This highlights its potential application in developing new antibacterial drugs.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 4-Chloro-7-methoxyquinazolin-6-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of this compound and Analogues

Stability and Handling

Activité Biologique

4-Chloro-7-methoxyquinazolin-6-yl acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 252.65 g/mol. The compound features a quinazoline ring substituted with chlorine and methoxy groups, which contribute to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀ClN₂O₃ |

| Molecular Weight | 252.65 g/mol |

| Structural Features | Quinazoline core with chloro and methoxy groups |

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily enzymes and receptors. It can act as an inhibitor by binding to the active sites or allosteric sites of these targets, thus modulating their activity. Notably, it has shown effectiveness as a dual inhibitor of the epidermal growth factor receptor (EGFR) and HER2 kinases, which are critical in cancer progression .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Potential

The compound has been evaluated for its anticancer activity, particularly through its inhibitory effects on EGFR and HER2. In studies, it has been reported to possess nanomolar IC50 values against these kinases, indicating high potency compared to established inhibitors like staurosporine . The following table summarizes the inhibitory activity against EGFR and HER2:

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound | 1.8 | EGFR |

| 87.8 | HER2 | |

| Staurosporine | >100 | EGFR |

Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on Kinase Inhibition :

A study reported that derivatives of this compound showed up to 99% inhibition of EGFR at a concentration of 10 µM. The structure-activity relationship (SAR) analysis indicated that specific substitutions could enhance selectivity and potency against these kinases . -

Antimicrobial Evaluation :

Another study assessed the antimicrobial efficacy of this compound against multiple bacterial strains, demonstrating significant inhibition zones in agar diffusion tests, highlighting its potential as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.